2,4-Dichloro-3-methylbenzoic acid
Overview
Description
2,4-Dichloro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6Cl2O2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-methylbenzoic acid typically involves the chlorination of 3-methylbenzoic acid. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar chlorination process, but with optimized conditions for higher yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2,4-dichloro-3-methoxybenzoic acid when methoxide is the nucleophile.
Reduction: 2,4-Dichloro-3-methylbenzyl alcohol or 2,4-dichloro-3-methylbenzaldehyde.
Oxidation: 2,4-Dichloro-3-carboxybenzoic acid.
Scientific Research Applications
2,4-Dichloro-3-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific pathways influenced by its chemical structure.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,4-Dichloro-3-methylbenzoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms can enhance its binding affinity to certain proteins, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
2,4-Dichlorobenzoic acid: Lacks the methyl group, which can influence its reactivity and applications.
3,5-Dichloro-2-methylbenzoic acid: Similar structure but with different positions of chlorine and methyl groups, affecting its chemical behavior.
2,4-Dichloro-6-methylbenzoic acid: Another positional isomer with distinct properties.
Uniqueness: 2,4-Dichloro-3-methylbenzoic acid is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interactions in various chemical and biological contexts. This makes it a valuable compound for targeted applications where these specific properties are desired.
Properties
IUPAC Name |
2,4-dichloro-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAATGSGTLPBHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10530843 | |
Record name | 2,4-Dichloro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10530843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83277-23-0 | |
Record name | 2,4-Dichloro-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83277-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10530843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2,4-dichloro-3-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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